molecular formula C7H6ClN5 B6254567 2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 26803-78-1

2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B6254567
CAS No.: 26803-78-1
M. Wt: 195.6
InChI Key:
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Description

2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that belongs to the class of tetrazole derivatives. It is characterized by the presence of a tetrazole ring attached to an aniline moiety, with a chlorine atom at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline derivative. One common method is the cycloaddition reaction between an azide and a nitrile compound under mild conditions, often referred to as "click chemistry" . The reaction is usually carried out in the presence of a copper catalyst and a suitable solvent such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their conversion to the final product through controlled reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for cycloaddition, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern and the presence of both a chlorine atom and a tetrazole ring.

Properties

CAS No.

26803-78-1

Molecular Formula

C7H6ClN5

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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